7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are enzymes involved in cell proliferation and survival, particularly those in the kinase family. These enzymes play crucial roles in signaling pathways that regulate cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of specific kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell proliferation and survival . The compound’s structure allows it to fit into the ATP-binding pocket of these kinases, effectively blocking their function.
Biochemical Pathways
The inhibition of kinase activity by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Disruption of these pathways leads to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally and exhibits good bioavailability. The compound is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of kinase activity leads to reduced phosphorylation of key proteins involved in cell survival and proliferation. This results in cell cycle arrest at the G1 phase and induction of apoptosis. At the cellular level, this translates to decreased tumor growth and increased sensitivity to other chemotherapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of other drugs or biomolecules can also affect its binding affinity and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst, followed by cyclization to form the thiadiazoloquinazoline core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazoloquinazolines .
Scientific Research Applications
7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazoloquinazolines and related heterocyclic compounds such as:
- 1,3,4-thiadiazole derivatives
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,3-thiadiazole derivatives
Uniqueness
7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and quinazoline moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-anilino-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-10-7-8-13-12(9-10)14(21)20-16(18-13)22-15(19-20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZJHGEQHSSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.